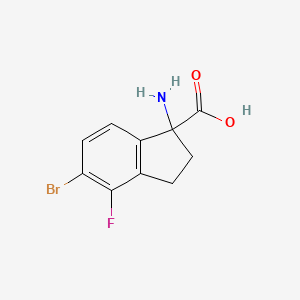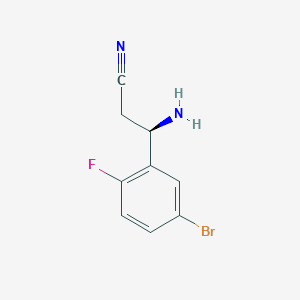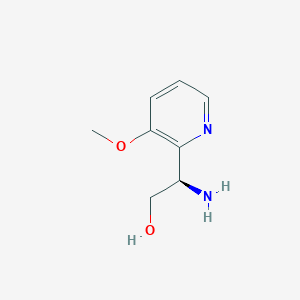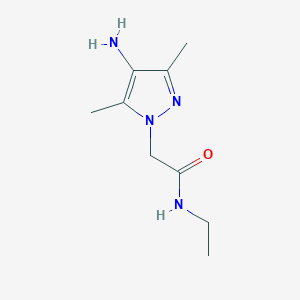![molecular formula C9H10ClNO B13054373 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic compound with the molecular formula C9H10ClNO It features a fused ring system combining furan and pyridine rings, with a chlorine atom and two methyl groups attached to the structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbut-2-en-1-ol with a suitable pyridine derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
化学反应分析
Types of Reactions
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced derivatives with altered ring structures or functional groups.
科学研究应用
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but with a methyl group instead of a chlorine atom.
6-Chloro-1,3-dihydrofuro[3,4-C]pyridine: Lacks the two methyl groups present in 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine.
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
6-chloro-1,1-dimethyl-3H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3 |
InChI 键 |
XXJGIKJOOQFQSM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC(=NC=C2CO1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)








![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)


![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)
